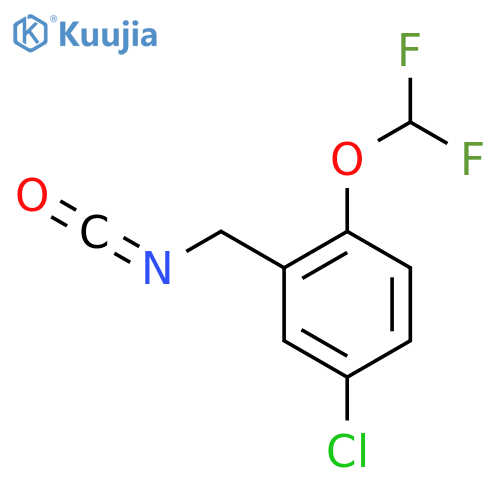Cas no 2649076-10-6 (4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene)

2649076-10-6 structure
商品名:4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
- EN300-1956873
- 2649076-10-6
-
- インチ: 1S/C9H6ClF2NO2/c10-7-1-2-8(15-9(11)12)6(3-7)4-13-5-14/h1-3,9H,4H2
- InChIKey: XPUMYSXDMJXYHS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)CN=C=O)OC(F)F
計算された属性
- せいみつぶんしりょう: 233.0055125g/mol
- どういたいしつりょう: 233.0055125g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1956873-0.05g |
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene |
2649076-10-6 | 0.05g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1956873-0.1g |
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene |
2649076-10-6 | 0.1g |
$1257.0 | 2023-09-17 | ||
| Enamine | EN300-1956873-0.25g |
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene |
2649076-10-6 | 0.25g |
$1315.0 | 2023-09-17 | ||
| Enamine | EN300-1956873-1g |
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene |
2649076-10-6 | 1g |
$1429.0 | 2023-09-17 | ||
| Enamine | EN300-1956873-0.5g |
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene |
2649076-10-6 | 0.5g |
$1372.0 | 2023-09-17 | ||
| Enamine | EN300-1956873-2.5g |
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene |
2649076-10-6 | 2.5g |
$2800.0 | 2023-09-17 | ||
| Enamine | EN300-1956873-5.0g |
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene |
2649076-10-6 | 5g |
$4143.0 | 2023-05-31 | ||
| Enamine | EN300-1956873-10.0g |
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene |
2649076-10-6 | 10g |
$6144.0 | 2023-05-31 | ||
| Enamine | EN300-1956873-10g |
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene |
2649076-10-6 | 10g |
$6144.0 | 2023-09-17 | ||
| Enamine | EN300-1956873-1.0g |
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene |
2649076-10-6 | 1g |
$1429.0 | 2023-05-31 |
4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
2649076-10-6 (4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene) 関連製品
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量